2-chloro-4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O/c19-14-9-12(20)4-5-13(14)18(27)23-8-7-22-16-10-17(25-11-24-16)26-15-3-1-2-6-21-15/h1-6,9-11H,7-8H2,(H,23,27)(H2,21,22,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOWYSWHVQCKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoropyridines, have been used in the synthesis of various biologically active compounds
Mode of Action
Fluoropyridines, which share a similar structure, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues.
Biochemical Pathways
Fluoropyridines and related compounds have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
2-chloro-4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings on its biological activity, which includes its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 373.86 g/mol |
| Molecular Formula | C₁₉H₂₁ClFN₅O |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that this compound may act as an inhibitor of specific protein kinases, which are crucial in regulating various cellular processes. In particular, it has been studied for its potential anti-cancer properties by targeting receptor tyrosine kinases (RTKs), which play a significant role in tumor growth and metastasis .
Antitumor Activity
In a study evaluating various benzamide derivatives, compounds similar to this compound exhibited promising results against cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 1.5 to 3.0 μM against breast cancer cells, indicating significant cytotoxicity .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis. The IC50 values reported were in the range of 1.35 to 2.18 μM, demonstrating effective inhibition against this pathogen .
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of related compounds and evaluated their antitumor efficacy. Among these, this compound showed significant inhibition of cell proliferation in vitro with an IC50 value of approximately 1.8 μM against human breast cancer cell lines .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results indicated that it effectively inhibited bacterial growth with an IC90 value of around 3.73 μM for the most active derivatives .
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : The target compound’s 2-chloro-4-fluoro pattern may improve metabolic stability compared to dichloro analogs (e.g., compound 1) while retaining electronic effects critical for target binding .
- Heterocyclic Moieties : The pyrimidine-pyridine scaffold in the target compound mimics ATP-binding motifs in kinases, similar to compound 1, but lacks methyl or trifluoromethyl groups seen in ’s compound, which may reduce steric hindrance .
Q & A
Q. What synthetic strategies are recommended for synthesizing 2-chloro-4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including acylation and amination. For example, acylation of a pyrimidine intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with p-fluorobenzoyl chloride under anhydrous conditions, followed by amination with a pyridinylamine derivative. Key reaction parameters include temperature (often 50–80°C), solvent choice (e.g., acetonitrile or DMF), and pH control to optimize yield. Purification via column chromatography or recrystallization is critical to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and monitor reaction progress.
- Fourier Transform Infrared (FTIR) : Validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- Thin-Layer Chromatography (TLC) : Track reaction completion using silica plates and UV visualization .
Q. How can researchers assess the compound’s solubility for in vitro studies?
- Methodological Answer : Solubility challenges are common due to hydrophobic moieties. Strategies include:
- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin-based solutions.
- Derivatization : Introduce polar groups (e.g., sulfonate) to the benzamide or pyrimidine ring without altering core activity .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition studies?
- Methodological Answer : Rational design involves:
- Molecular Docking : Identify key binding interactions (e.g., hydrogen bonds with pyridin-2-ylamino groups).
- SAR Studies : Systematically vary substituents on the benzamide (e.g., chloro vs. fluoro positions) and pyrimidine rings.
- Kinase Profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler) to compare inhibition across isoforms. Evidence shows trifluoromethyl groups improve metabolic stability and lipophilicity, enhancing target engagement .
Q. What experimental approaches resolve contradictions in biological assay data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both enzymatic (e.g., ADP-Glo) and cell-based (e.g., proliferation) assays.
- Metabolic Stability Testing : Assess compound degradation in microsomal preparations to rule out false negatives.
- Structural Confirmation : Re-analyze batch purity via HPLC-MS and crystallography (e.g., single-crystal XRD) to exclude impurities as confounding factors .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer :
- QSAR Models : Predict logP, solubility, and permeability using tools like Schrödinger’s QikProp.
- MD Simulations : Simulate blood-brain barrier penetration or plasma protein binding.
- CYP450 Inhibition Screening : Prioritize derivatives with low predicted CYP3A4/2D6 interactions to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
